3-Cyclopropoxypyridine-2,5-dicarboxylic acid
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Overview
Description
3-Cyclopropoxypyridine-2,5-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids This compound features a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions, and a cyclopropoxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine-2,5-dicarboxylic acid typically involves the cyclopropanation of pyridine derivatives followed by carboxylation. One common method is the reaction of 3-hydroxypyridine-2,5-dicarboxylic acid with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2,5-Pyridinedicarboxylic acid: Lacks the cyclopropoxy group, resulting in different chemical properties and applications.
3,4-Pyridinedicarboxylic acid: Has carboxylic acid groups at different positions, affecting its reactivity and biological activity.
2,6-Pyridinedicarboxylic acid: Another isomer with distinct properties and uses.
Uniqueness: 3-Cyclopropoxypyridine-2,5-dicarboxylic acid is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic effects. This makes it a valuable compound for designing novel molecules with specific properties and functions.
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-9(13)5-3-7(16-6-1-2-6)8(10(14)15)11-4-5/h3-4,6H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
APDKYCSWMLBPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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